

A Comprehensive Toxicological Profile of Gluconic Acid and Its Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gluconic Acid*

Cat. No.: *B10763044*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological profile of **gluconic acid** and its primary salts: sodium gluconate, calcium gluconate, and potassium gluconate. These compounds are of significant interest across the pharmaceutical, food, and cosmetic industries due to their versatile applications as excipients, dietary supplements, and chelating agents. This document summarizes key toxicological data, outlines experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of their safety profiles.

Executive Summary

Gluconic acid and its salts are generally recognized as safe (GRAS) and exhibit very low toxicity.^[1] This is largely attributed to the fact that gluconate is a natural intermediate in the carbohydrate metabolism of mammals, specifically the pentose phosphate pathway.^{[2][3][4]} The toxicological effects observed are often related to the associated cation (e.g., sodium, calcium, potassium) at high doses rather than the gluconate moiety itself.^[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has allocated an Acceptable Daily Intake (ADI) of "not specified" for **gluconic acid** and its salts, signifying their very low toxicity.^[1]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from acute, short-term, and developmental toxicity studies on **gluconic acid** and its salts.

Table 1: Acute Toxicity Data

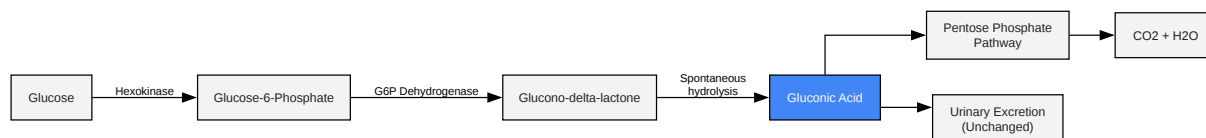
Compound	Species	Route	LD50 (mg/kg bw)	Reference
Sodium Gluconate	Rat	Oral (gavage)	> 2000	[2][5][6]
Sodium Gluconate	Rabbit	Intravenous	7630	[2][5]
Potassium Gluconate	Rat	Oral (gavage)	6060	[3][4]
Calcium Gluconate	Mouse	Intravenous	950	[2]
Glucono-delta-lactone	Rat	Oral	5940	[2]
Glucono-delta-lactone	Mouse	Oral	6800	[2]
Glucono-delta-lactone	Rabbit	Oral	7850	[2]
Glucono-delta-lactone	Hamster	Oral	5600	[2]
D-Gluconic Acid	Rat	Oral	7630	[7]

Table 2: No-Observed-Adverse-Effect Level (NOAEL)

Compound	Species	Study Duration	Route	NOAEL (mg/kg bw/day)	Effects Observed at LOAEL	Reference
Sodium Gluconate	Rat	28 days	Oral (gavage)	500	Increased relative kidney weight	[8]
Sodium Gluconate	Rat	28 days	Oral (diet)	4100	Increased relative kidney weights in males at highest dose	[8]
Sodium Gluconate	Dog	28 days	Oral (diet)	500	Diarrhea and vomiting	[8]
Sodium Glucoheptonate (read-across)	Rat	OECD Guideline 422	Oral (gavage)	1000 (Reproductive)	No adverse reproductive effects noted	[8]
Glucono-delta-lactone	Rat, Mouse, Rabbit, Hamster	Developmental	Oral	Up to 780	No evidence of increased susceptibility	[1]

Metabolic Pathway and Biological Fate

Gluconic acid and its salts are readily absorbed and metabolized in the body. Glucono-delta-lactone, the neutral cyclic ester of **gluconic acid**, exists in equilibrium with **gluconic acid** in aqueous solutions.[2][9][10] As a natural metabolite of glucose, gluconate is primarily oxidized via the pentose phosphate pathway.[2][3][4] A significant portion of parenterally administered gluconate is excreted unchanged in the urine.[3][4]



[Click to download full resolution via product page](#)

Metabolic fate of **Gluconic Acid**.

Experimental Protocols

Detailed experimental protocols for toxicological studies of **gluconic acid** and its salts are often proprietary. However, based on published reports, the following outlines the general methodologies employed in key studies.

Acute Oral Toxicity Studies (e.g., Sodium Gluconate in Rats)

- Test Guideline: Often based on OECD Guideline 401.
- Animals: Sprague-Dawley rats, typically 5 of each sex per group.[2]
- Housing: Housed in standard conditions with controlled temperature, humidity, and light-dark cycle.
- Diet: Standard laboratory chow and water available ad libitum, with an overnight fast before dosing.[2]
- Dosing: Administration of a single dose via oral gavage. For sodium gluconate, doses of 500, 1000, and 2000 mg/kg bw have been used.[2]
- Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-dosing. Body weights are recorded periodically.

- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Endpoint: Determination of the LD50 or, in the case of low toxicity, a limit dose (e.g., >2000 mg/kg bw).[2][6]

Short-Term Repeated Dose Toxicity Studies (e.g., 28-day Sodium Gluconate in Rats)

- Test Guideline: Often based on OECD Guideline 407.
- Animals: Sprague-Dawley rats, typically 12 of each sex per group.[2]
- Dosing: Daily administration for 28 days via gavage or in the diet. Gavage studies have used doses of 0, 500, 1000, or 2000 mg/kg bw/day.[2] Dietary studies have used concentrations up to 5% w/w.[2]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
- Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.
- Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity and Carcinogenicity

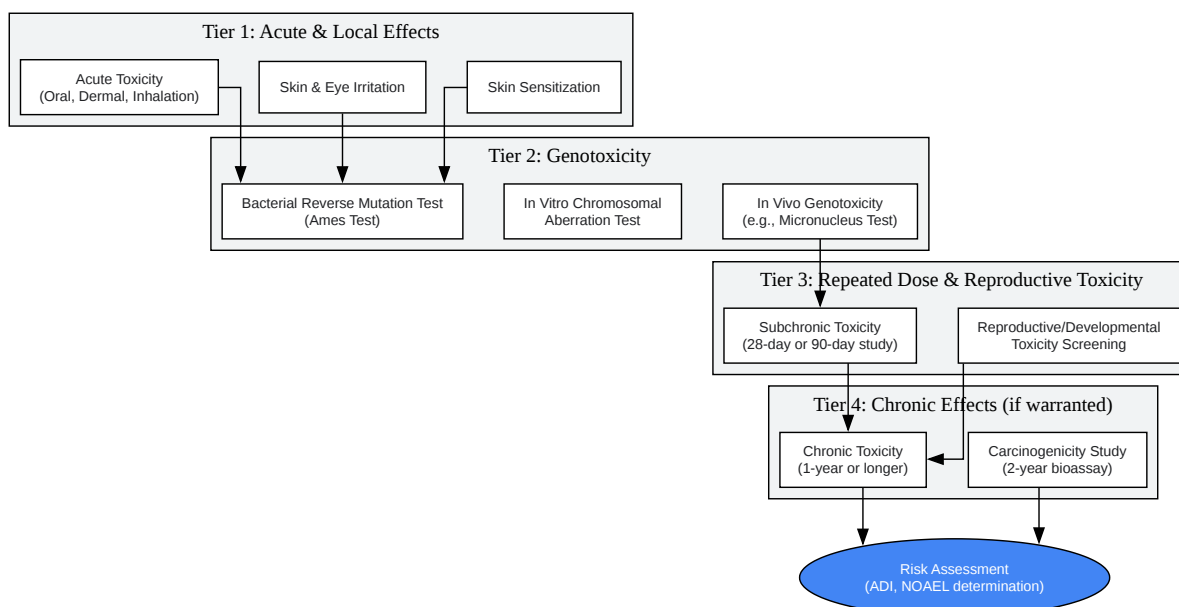
Studies evaluated by JECFA have shown no evidence of genotoxicity or carcinogenicity for glucono-delta-lactone.[2] Available in vitro and in vivo mutagenicity data for glucono-delta-lactone, sodium, and calcium gluconate were negative.[4] Long-term carcinogenicity studies, such as a 2-year feeding study in rats with glucono-delta-lactone, did not show any compound-related tumors.[9]

Reproductive and Developmental Toxicity

Developmental toxicity studies on glucono-delta-lactone in mice, rats, hamsters, and rabbits have shown no evidence of teratogenicity or increased susceptibility at doses up to 780 mg/kg/day.[1][9] A reproductive toxicity study using sodium glucoheptonate as a read-across substance showed no adverse reproductive effects in rats at doses up to 1000 mg/kg/day.[8]

Toxicological Assessment Workflow

The toxicological evaluation of a substance like **gluconic acid** typically follows a structured workflow to assess its safety. This involves a tiered approach, starting with acute toxicity and moving to more complex, long-term studies if necessary.



[Click to download full resolution via product page](#)

General workflow for toxicological assessment.

Observations in Humans

Gluconic acid and its derivatives are well-tolerated in humans.[2] Clinical studies and extensive use in food and pharmaceutical products have not revealed significant evidence of gastric or renal irritation.[2] For instance, potassium gluconate has been shown to cause less gastric irritation than potassium chloride.[2] The primary concerns with the salts of **gluconic acid** at high doses are related to the physiological effects of the cations. For example, excessive intake of potassium gluconate can lead to hyperkalemia, characterized by symptoms such as muscle weakness and irregular heartbeat.[11][12] Similarly, high doses of calcium gluconate can lead to hypercalcemia.[13]

Conclusion

The comprehensive body of toxicological data on **gluconic acid** and its sodium, calcium, and potassium salts consistently demonstrates their low toxicity profile. As a natural human metabolite, gluconate is safely processed by the body. The available studies on acute, short-term, reproductive, and developmental toxicity, as well as genotoxicity and carcinogenicity, support the conclusion that these substances do not pose a significant health risk at levels consistent with their use in pharmaceuticals, food, and other applications. The toxicity concerns that do exist are primarily associated with the cation component at high levels of exposure, rather than the gluconate anion itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. 938. Glucono-delta-lactone/calcium/magnesium/potassium/sodium salts/gluconic acid (WHO Food Additives Series 42) [inchem.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. pmpinc.com [pmpinc.com]
- 6. di-corp.com [di-corp.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. epa.gov [epa.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. What are the side effects of Potassium Gluconate? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Gluconic Acid and Its Salts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10763044#toxicological-studies-of-gluconic-acid-and-its-salts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com